
Silane, (1,1-dimethylethyl)fluorodiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)fluorodiphenyl- is a chemical compound with the molecular formula C16H19FSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a fluorine atom and two phenyl groups attached to the silicon atom, along with a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)fluorodiphenyl- typically involves the reaction of tert-butylchlorodiphenylsilane with a fluorinating agent. One common method is the reaction of tert-butylchlorodiphenylsilane with potassium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
(C6H5)2SiCl(t-Bu)+KF→(C6H5)2SiF(t-Bu)+KCl
Industrial Production Methods
Industrial production of Silane, (1,1-dimethylethyl)fluorodiphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)fluorodiphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium alkoxides, typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanols or alkoxysilanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include silanes with different organic groups.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)fluorodiphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)fluorodiphenyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar structure but with a chlorine atom instead of fluorine.
Silane, (1,1-dimethylethyl)difluorophenyl-: Contains two fluorine atoms instead of one.
Phenylsilane: Contains a single phenyl group attached to the silicon atom.
Uniqueness
Silane, (1,1-dimethylethyl)fluorodiphenyl- is unique due to the presence of both a fluorine atom and two phenyl groups, which confer distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, while the phenyl groups provide steric hindrance and influence the compound’s overall reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
113352-65-1 |
|---|---|
Formule moléculaire |
C16H19FSi |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
tert-butyl-fluoro-diphenylsilane |
InChI |
InChI=1S/C16H19FSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clé InChI |
WCVQHMZBQWZEJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


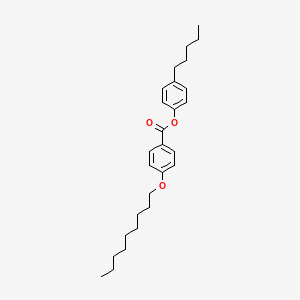
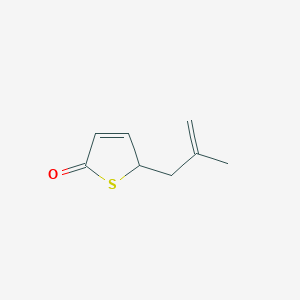
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
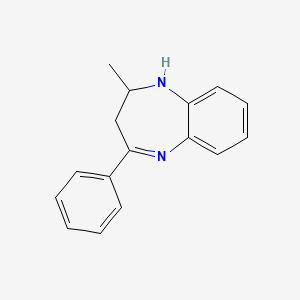


![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
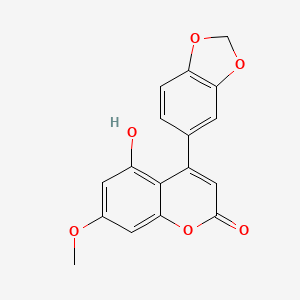
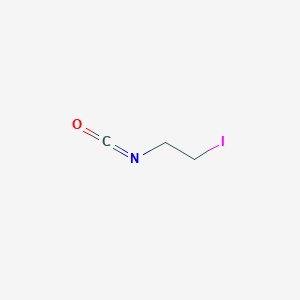
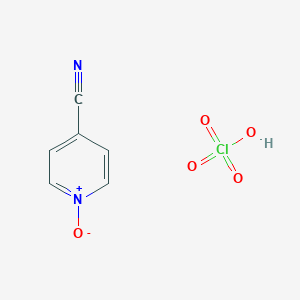
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)

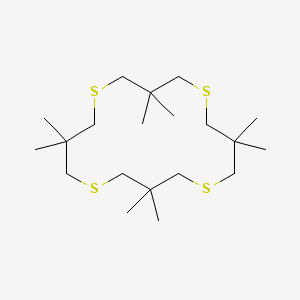
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
